DL-Lauroylcarnitine chloride

Descripción general

Descripción

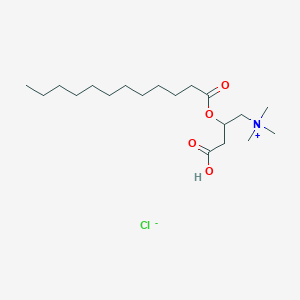

DL-Lauroylcarnitine chloride: is a zwitterionic, long-chain acylcarnitine compound. It is known for its role as a permeation enhancer, which facilitates the absorption of hydrophilic compounds through mucosal membranes . The compound has the molecular formula C19H38NO4Cl and a molecular weight of 379.96 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: DL-Lauroylcarnitine chloride can be synthesized through the esterification of DL-carnitine with lauric acid in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: DL-Lauroylcarnitine chloride undergoes various chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield DL-carnitine and lauric acid .

Common Reagents and Conditions:

Major Products Formed:

Hydrolysis: DL-carnitine and lauric acid.

Oxidation: Oxidized derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemistry

DL-Lauroylcarnitine chloride is utilized as a surfactant and emulsifying agent in chemical formulations. Its ability to reduce surface tension makes it effective in stabilizing emulsions and enhancing the solubility of hydrophobic compounds in aqueous solutions.

Biology

In biological applications, this compound is employed to enhance cell membrane permeability , facilitating the delivery of drugs and bioactive molecules. This property is particularly useful in drug formulation, where improving absorption rates can lead to more effective therapeutic outcomes .

Medicine

This compound has been investigated for its potential to improve the absorption of therapeutic agents through various routes, particularly nasal and intestinal pathways. Studies have shown that it can significantly enhance the bioavailability of certain drugs by disrupting lipid packing in cell membranes, thereby increasing fluidity and permeability .

Industry

In the cosmetic and personal care sectors, this compound is valued for its surfactant properties. It is incorporated into formulations to improve texture and stability while also serving as a skin-conditioning agent .

Case Study 1: Drug Delivery Enhancement

A study demonstrated that when combined with insulin formulations, this compound significantly improved oral bioavailability in rodent models. The results indicated an increase in insulin absorption rates compared to standard formulations without permeation enhancers .

Case Study 2: Cosmetic Formulation Stability

In a comparative analysis of various surfactants used in skin care products, this compound was found to outperform traditional emulsifiers in terms of stability and skin compatibility. Formulations containing this compound exhibited enhanced moisture retention and reduced irritation potential compared to those using standard surfactants .

Case Study 3: Metabolic Studies

Research involving plasma acylcarnitine profiles in diabetic patients suggested that this compound might play a role in metabolic pathways associated with fatty acid oxidation. The study highlighted altered concentrations of acylcarnitines in individuals with type 2 diabetes, indicating potential therapeutic implications for managing metabolic disorders .

Mecanismo De Acción

DL-Lauroylcarnitine chloride exerts its effects by interacting with the lipid bilayer of cell membranes. The compound’s long-chain fatty acid moiety integrates into the membrane, disrupting the lipid packing and increasing membrane fluidity . This disruption enhances the paracellular transport of hydrophilic compounds, allowing them to pass through the membrane more easily . The molecular targets involved include the tight junction proteins, which are modulated to increase permeability .

Comparación Con Compuestos Similares

- Lauroyl-L-carnitine chloride

- Palmitoyl-DL-carnitine chloride

- Stearoyl-L-carnitine chloride

Comparison: DL-Lauroylcarnitine chloride is unique due to its specific fatty acid chain length (lauric acid) and its zwitterionic nature, which provides a balance between hydrophilicity and lipophilicity . Compared to other acylcarnitines, such as palmitoyl-DL-carnitine chloride and stearoyl-L-carnitine chloride, this compound offers distinct advantages in terms of membrane permeability enhancement and stability .

Actividad Biológica

DL-Lauroylcarnitine chloride, a zwitterionic long-chain acylcarnitine, plays a significant role in lipid metabolism and has garnered attention for its potential applications in drug delivery and membrane permeability enhancement. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula: C₁₉H₃₈ClNO₄

- Molecular Weight: 379.97 g/mol

- CAS Number: 14919-37-0

- Purity: ≥98% (HPLC)

This compound functions primarily as an enhancer of mucosal membrane permeability. It facilitates the absorption of hydrophilic compounds, making it valuable in pharmaceutical formulations aimed at improving bioavailability. Its mechanism involves:

- Interaction with Cell Membranes: Enhances the permeability of mucosal membranes, allowing for improved absorption of drugs such as salmon calcitonin and human growth hormone in animal models .

- Lipid Metabolism Pathway: Acts as an intermediate in fatty acid oxidation, influencing metabolic processes across various biological systems .

1. Lipid Metabolism

Acylcarnitines, including this compound, are crucial intermediates in the transport and oxidation of fatty acids. They facilitate the entry of long-chain fatty acids into mitochondria for β-oxidation. Studies have shown that alterations in acylcarnitine profiles can indicate metabolic disorders such as type 2 diabetes, where incomplete β-oxidation leads to increased fatty acylcarnitines in plasma .

2. Cellular Effects

Research indicates that this compound can stimulate inflammatory pathways within cells. For instance, C12-C14 acylcarnitines have been shown to activate nuclear factor κ-B (NF-κB) activity significantly in RAW264.7 cells, suggesting a role in pro-inflammatory signaling associated with insulin resistance .

Case Study 1: Enhancement of Drug Absorption

A study demonstrated that this compound significantly enhances the nasal absorption of salmon calcitonin in rats. The results indicated that formulations containing this compound yielded higher bioavailability compared to control formulations without it .

Case Study 2: Metabolic Profiling in Diabetic Patients

In a clinical study involving type 2 diabetic patients, plasma acylcarnitine levels were analyzed to assess lipid metabolism efficiency. The findings revealed elevated levels of certain acylcarnitines, including those related to incomplete fatty acid oxidation, which correlated with insulin resistance markers .

Applications in Research and Industry

Safety and Toxicology

While this compound shows promise for enhancing drug absorption, safety concerns have been raised regarding potential intestinal epithelial damage when used as a permeation enhancer. Adverse gastrointestinal effects have been reported in clinical trials involving similar compounds . Further studies are needed to evaluate the long-term safety profile of this compound.

Propiedades

IUPAC Name |

(3-carboxy-2-dodecanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBBUDRTWRVCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14919-37-0 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.